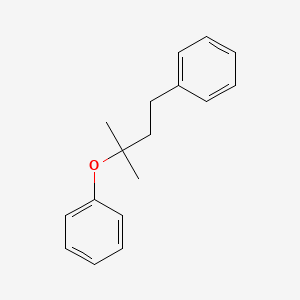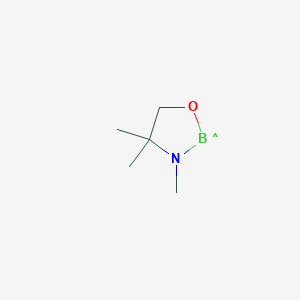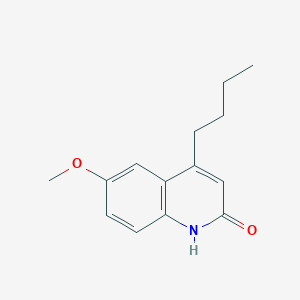![molecular formula C12H11N3 B12592078 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine CAS No. 600155-05-3](/img/structure/B12592078.png)
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. One common method is the reaction of 3-acetylpyridine with a pyrimidine derivative in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine/pyrimidine derivatives.
科学的研究の応用
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-(Pyridin-4-yl)pyrimidine: Investigated for its potential as a glycolysis inhibitor.
4-(Pyridin-3-yl)pyrimidine: Explored for its anti-tubercular activity.
Uniqueness
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness can lead to specific biological activities and therapeutic potentials that are not observed with other similar compounds.
特性
CAS番号 |
600155-05-3 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
4-(2-pyridin-3-ylprop-1-enyl)pyrimidine |
InChI |
InChI=1S/C12H11N3/c1-10(11-3-2-5-13-8-11)7-12-4-6-14-9-15-12/h2-9H,1H3 |
InChIキー |
LNKCJJLMZSSFSO-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=NC=NC=C1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






propanedinitrile](/img/structure/B12592023.png)



![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


